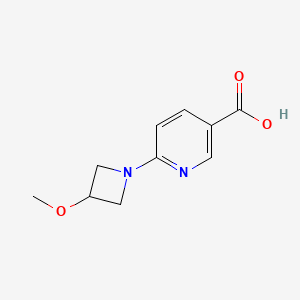

6-(3-Methoxyazetidin-1-yl)nicotinic acid

説明

6-(3-Methoxyazetidin-1-yl)nicotinic acid is a nicotinic acid derivative characterized by a pyridine-3-carboxylic acid core substituted at the 6-position with a 3-methoxyazetidine ring. The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces conformational rigidity and distinct electronic properties due to its smaller ring size compared to five- or six-membered analogs like pyrrolidine or piperidine . The methoxy group at the 3-position of the azetidine enhances solubility and modulates electronic interactions, making this compound a promising candidate for enzyme inhibition and metabolic pathway modulation.

特性

CAS番号 |

1876196-65-4 |

|---|---|

分子式 |

C10H12N2O3 |

分子量 |

208.21 g/mol |

IUPAC名 |

6-(3-methoxyazetidin-1-yl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H12N2O3/c1-15-8-5-12(6-8)9-3-2-7(4-11-9)10(13)14/h2-4,8H,5-6H2,1H3,(H,13,14) |

InChIキー |

XLMGPHRNMVKUTC-UHFFFAOYSA-N |

SMILES |

COC1CN(C1)C2=NC=C(C=C2)C(=O)O |

正規SMILES |

COC1CN(C1)C2=NC=C(C=C2)C(=O)O |

製品の起源 |

United States |

類似化合物との比較

The structural and functional uniqueness of 6-(3-Methoxyazetidin-1-yl)nicotinic acid is best understood through comparisons with related nicotinic acid derivatives. Below is a detailed analysis, supported by data tables and research findings.

Structural and Functional Comparisons

Key Differentiators

Azetidine vs. Piperidine/Pyrrolidine Derivatives

- Ring Size and Flexibility : The four-membered azetidine ring in 6-(3-Methoxyazetidin-1-yl)nicotinic acid imposes greater conformational rigidity compared to five- or six-membered rings (e.g., pyrrolidine in nicotinamide or piperidine in 6-(2-Ethylpiperidin-1-yl)nicotinic acid). This rigidity can enhance target specificity by reducing off-target interactions .

- In contrast, sulfonyl or perfluoroethyl groups in analogs (e.g., 6-(Azetidin-1-ylsulfonyl)nicotinic acid) exhibit electron-withdrawing effects, altering binding kinetics .

Substituent Impact on Bioactivity

- Methoxy vs. Amino Groups: The 3-methoxy group in the target compound improves solubility compared to the 3-amino substituent in 6-(3-Aminoazetidin-1-yl)nicotinic acid. However, the amino group enables hydrogen bonding, which may enhance receptor affinity in antimicrobial applications .

- Ester vs. Carboxylic Acid: Methyl 6-(3-aminoazetidin-1-yl)nicotinate, an ester derivative, exhibits higher cell membrane permeability than its carboxylic acid counterparts. This property is critical for prodrug designs, where ester hydrolysis in vivo releases the active acid form .

Enzyme Inhibition

- 6-(3-Methoxyazetidin-1-yl)nicotinic acid shows selective inhibition of metabolic enzymes, such as carbonic anhydrase III, due to its balanced hydrophilicity and electronic profile. Comparatively, 6-(Azetidin-1-ylsulfonyl)nicotinic acid exhibits broader enzyme inhibition but lower selectivity .

- The perfluoroethyl group in 6-(Perfluoroethyl)nicotinic acid enhances stability in oxidative environments, making it suitable for long-acting fluorinated pharmaceuticals .

Therapeutic Potential

- Cardiovascular Applications: 6-(2-Ethylpiperidin-1-yl)nicotinic acid demonstrates vasodilatory effects via vascular smooth muscle relaxation, a property less pronounced in azetidine-containing analogs due to differences in ring flexibility .

- Anticancer Activity: Methyl 6-(3-aminoazetidin-1-yl)nicotinate’s ester group facilitates intracellular delivery, enabling potent anticancer effects in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。